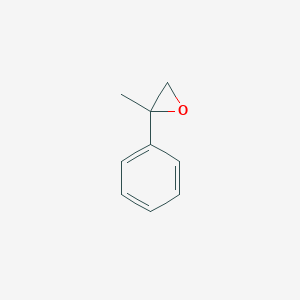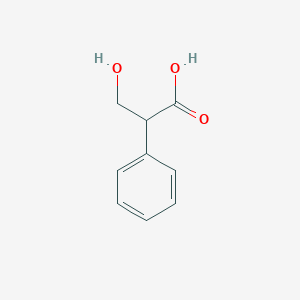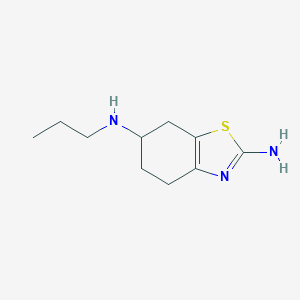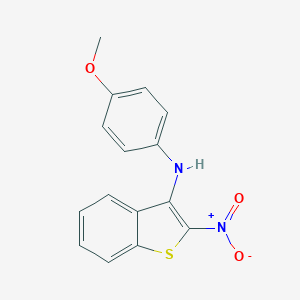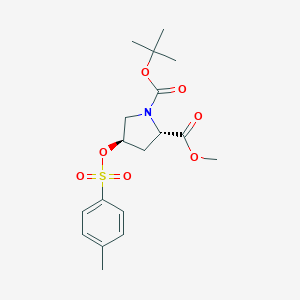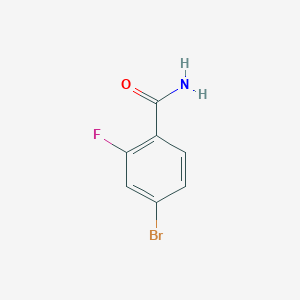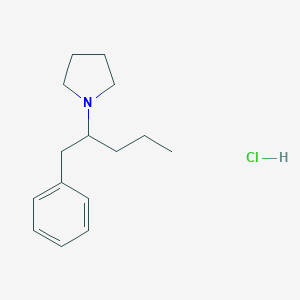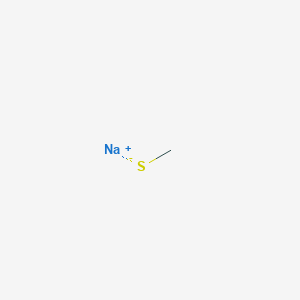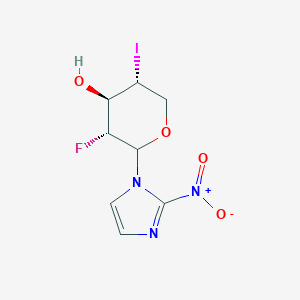
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, also known as FIDON, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. FIDON belongs to the class of nitroimidazole derivatives, which have been studied extensively for their ability to target hypoxic tumor cells.
Mechanism Of Action
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole exerts its anticancer effects by targeting the hypoxic cells in tumors. It undergoes a reduction reaction in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic cells, to generate reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, leading to cell death. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to selectively target hypoxic cells, resulting in minimal toxicity to normal cells.
Biochemical And Physiological Effects
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to sensitize hypoxic tumor cells to radiation therapy, resulting in improved treatment outcomes. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to inhibit the expression of angiogenic factors, which are involved in the growth of new blood vessels that supply nutrients to tumors.
Advantages And Limitations For Lab Experiments
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation in the presence of oxygen. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole. One area of research is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of the mechanism of action of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, including the role of nitroreductase in the reduction of the compound. Additionally, further studies are needed to evaluate the efficacy of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole analogs with improved solubility and stability could lead to the development of more effective cancer treatments.
Synthesis Methods
The synthesis of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole involves a series of chemical reactions that start with the conversion of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide. This is followed by the reaction of the bromide with 2-fluoro-4-iodo-5-nitrobenzoic acid in the presence of a base to form the intermediate product. The final step involves the deacetylation of the intermediate product to yield 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole.
Scientific Research Applications
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been extensively studied for its potential application in cancer treatment. Nitroimidazoles, including 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, have been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. Hypoxic cells are found in the core of solid tumors and are known to be more aggressive and resistant to treatment. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to sensitize these cells to radiation therapy, resulting in improved treatment outcomes.
properties
CAS RN |
147132-90-9 |
|---|---|
Product Name |
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole |
Molecular Formula |
C8H9FIN3O4 |
Molecular Weight |
357.08 g/mol |
IUPAC Name |
(3R,4R,5R)-3-fluoro-5-iodo-2-(2-nitroimidazol-1-yl)oxan-4-ol |
InChI |
InChI=1S/C8H9FIN3O4/c9-5-6(14)4(10)3-17-7(5)12-2-1-11-8(12)13(15)16/h1-2,4-7,14H,3H2/t4-,5-,6+,7?/m1/s1 |
InChI Key |
VXOBQWXRNFDBEO-FTFTVQOISA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
Canonical SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
synonyms |
1-(2-fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole 1-(2-fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole FIAZP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
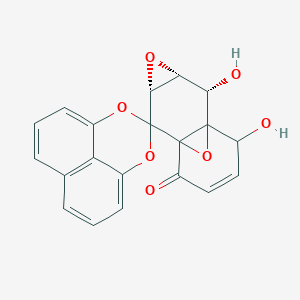
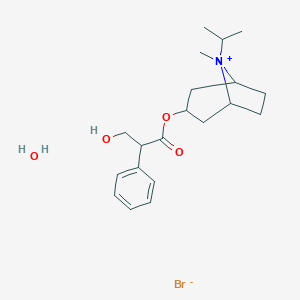

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
